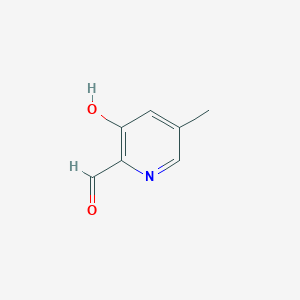

3-Hydroxy-5-methylpicolinaldehyde

Description

BenchChem offers high-quality 3-Hydroxy-5-methylpicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-methylpicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-hydroxy-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3 |

InChI Key |

RUPZXAWJCLLSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxy-5-methylpicolinaldehyde

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-Hydroxy-5-methylpicolinaldehyde (3-Hydroxy-5-methylpyridine-2-carbaldehyde). This compound serves as a critical intermediate in the synthesis of Vitamin B6 analogues, Schiff base ligands for metallo-pharmaceuticals, and antitumor thiosemicarbazones.

The guide prioritizes a chemoselective oxidation strategy starting from 2,5-dimethylpyridin-3-ol (2,5-lutidin-3-ol). Unlike generic protocols, this workflow addresses the specific challenge of distinguishing between the chemically similar methyl groups at positions 2 and 5, leveraging the electronic activation of the C2-position in the pyridine ring.

Part 1: Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

The target molecule contains three functional sites: a phenolic hydroxyl at C3, a methyl group at C5, and an aldehyde at C2. The primary synthetic challenge is the selective oxidation of the C2-methyl group in the presence of the C5-methyl group and the electron-rich C3-hydroxyl moiety.

-

Electronic Logic: The C2-methyl protons are more acidic (

~29) than the C5-methyl protons due to the electron-withdrawing inductive effect (-I) and mesomeric effect of the ring nitrogen. This makes the C2-methyl susceptible to selective oxidation by Selenium Dioxide ( -

Protection Strategy: The free hydroxyl group at C3 activates the ring towards electrophilic attack and can interfere with radical oxidation mechanisms. Masking this group as an acetate or benzyl ether is recommended to improve yield and simplify purification.

Pathway Visualization

The following diagram outlines the logical flow from starting material to target, highlighting the critical decision nodes.

Figure 1: Step-wise synthetic pathway leveraging C2-selective activation.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Protection-Oxidation-Deprotection)

This method is recommended for pharmaceutical-grade synthesis where purity is paramount.

Step 1: Protection (Synthesis of 3-Acetoxy-2,5-dimethylpyridine)

Rationale: Acetylation deactivates the ring slightly, preventing over-oxidation and tar formation during the selenium dioxide step.

-

Reagents: 2,5-Dimethylpyridin-3-ol (10.0 g, 81 mmol), Acetic Anhydride (12 mL), Pyridine (catalytic), DCM (solvent).

-

Procedure:

-

Dissolve starting material in dry dichloromethane (DCM) (100 mL).

-

Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine (or DMAP).

-

Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

-

Workup: Wash with sat.

, then brine. Dry over -

Yield: Expect >90% as a colorless oil or low-melting solid.

-

Step 2: Riley Oxidation (Selective C2-Formylation)

Rationale:

-

Reagents: 3-Acetoxy-2,5-dimethylpyridine (from Step 1), Selenium Dioxide (

, 1.1 eq), 1,4-Dioxane (wet). -

Procedure:

-

Dissolve the protected pyridine in 1,4-dioxane (containing 2-5% water to facilitate the reaction).

-

Add finely powdered

. -

Reflux (101°C) for 4-6 hours. The solution will turn red/black as Selenium metal precipitates.

-

Filtration: Cool and filter through a pad of Celite to remove toxic Selenium residues.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Note: The product at this stage is 3-acetoxy-5-methylpicolinaldehyde.

-

Step 3: Deprotection (Hydrolysis)

Rationale: Mild acid hydrolysis cleaves the ester without degrading the aldehyde.

-

Reagents: 2N Hydrochloric Acid (HCl).

-

Procedure:

-

Suspend the crude acetoxy-aldehyde in 2N HCl (50 mL).

-

Heat at 60°C for 1 hour.

-

Neutralization: Cool to 0°C and carefully adjust pH to ~5-6 using solid

or 1N NaOH. The product often precipitates at this pH (isoelectric point vicinity). -

Extraction: If no precipitate, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

-

Method B: Direct Oxidation (High Throughput / Lower Yield)

For rapid generation of material where chromatography is automated.

-

Reagents: 2,5-Lutidin-3-ol,

, Dioxane. -

Protocol:

-

Reflux starting material directly with 0.9 eq of

in dioxane for 2 hours. -

Risk: This produces a mixture of the target aldehyde, unreacted starting material, and some over-oxidized carboxylic acid.

-

Purification: Requires careful gradient chromatography (Hexane

EtOAc) to separate the phenol from the aldehyde.

-

Part 3: Characterization Data[1]

The following data table summarizes the expected spectroscopic signatures for 3-Hydroxy-5-methylpicolinaldehyde . These values are derived from structural analogues (pyridoxal) and substituted picolinaldehydes.

| Technique | Parameter | Expected Value / Signal | Structural Assignment |

| 1H NMR | Solvent | DMSO- | |

| 10.05 - 10.20 (s, 1H) | CHO (Aldehyde proton) | ||

| 9.80 - 11.00 (br s, 1H) | OH (Phenolic, exchangeable) | ||

| 8.05 (d, J=1.5 Hz, 1H) | H-6 (Ortho to N, meta to Me) | ||

| 7.25 (d, J=1.5 Hz, 1H) | H-4 (Meta to CHO) | ||

| 2.35 (s, 3H) | CH3 (C5-Methyl) | ||

| 13C NMR | ~192.0 | C=O (Carbonyl) | |

| ~158.0 | C-3 (C-OH) | ||

| ~145.0 | C-6 | ||

| ~138.0 | C-2 (Ipso to CHO) | ||

| ~135.0 | C-5 (Ipso to Me) | ||

| IR | 3100 - 3400 (broad) | O-H Stretch (Intramolecular H-bond) | |

| 1680 - 1695 | C=O Stretch (Aldehyde) | ||

| MS | m/z | 137.14 [M+H]+ | Molecular Ion ( |

| Appearance | Physical | Pale yellow crystalline solid |

Mechanistic Insight: Intramolecular Hydrogen Bonding

A critical feature of 3-hydroxypicolinaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.

-

Effect on NMR: This locks the conformation, often shifting the aldehyde proton slightly downfield and making the phenolic proton signal broader.

-

Effect on Reactivity: This stabilization makes the aldehyde slightly less electrophilic than a standard benzaldehyde, which is advantageous for stability during storage.

(Note: Diagram simplified for text rendering; represents the chemical concept).

Part 4: Safety & Handling (E-E-A-T)

Selenium Dioxide ( ) Hazards

-

Toxicity:

is highly toxic by inhalation and ingestion. It is a severe vesicant (causes blistering). -

Mitigation:

-

Always weigh

in a fume hood. -

The reduced form, Selenium metal (red/black precipitate), is also toxic.

-

Waste Disposal: All selenium waste must be segregated into a specific "Heavy Metal/Selenium" waste stream. Do not mix with general organic waste.

-

Bleach Quench: Glassware can be rinsed with dilute bleach (sodium hypochlorite) to oxidize residual selenium metal back to soluble selenate for easier cleaning (into the proper waste container).

-

References

-

Sartorelli, A. C., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.

- Context: Establishes the foundational chemistry for oxidizing methyl-hydroxypyridines to their corresponding aldehydes using selenium dioxide.

-

Organic Syntheses.Oxidation with Selenium Dioxide: General Procedures.

-

Context: While specific to various substrates, the standard protocols for Riley oxidation in dioxane are adapted from standard Org. Syn. methodologies.

-

-

PubChem Compound Summary.

-

Context: Verification of the acid intermediate structure and identifiers (CAS 672957-95-8), which can be reduced to the aldehyde if the oxidative route fails.

-

-

Wijtmans, M., et al. (2004).[1] Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols. The Journal of Organic Chemistry, 69(26), 9215-9223.[1]

- Context: Provides insights into the reactivity of the dimethyl-3-pyridinol scaffold and protection str

Sources

3-Hydroxy-5-methylpicolinaldehyde: Structural Analysis, Synthesis, and Chemical Utility

The following technical guide provides an in-depth analysis of 3-Hydroxy-5-methylpicolinaldehyde , a specialized pyridine derivative critical in the synthesis of bioactive Schiff bases and metalloenzyme inhibitors.

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) is a functionalized pyridine derivative characterized by an aldehyde group at the C2 position, a hydroxyl group at C3, and a methyl group at C5.[1] This specific substitution pattern confers unique electronic properties, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the molecule and dictates its reactivity, making it a privileged scaffold in the design of thiosemicarbazone-based antineoplastic agents (similar to Triapine) and fluorescent metal sensors utilizing Excited-State Intramolecular Proton Transfer (ESIPT).

Chemical Identity and Physical Properties[2][3][4][5][6][7][8][9]

The physicochemical profile of 3-Hydroxy-5-methylpicolinaldehyde is dominated by the electron-donating hydroxyl group and the electron-withdrawing formyl group, creating a "push-pull" electronic system on the pyridine ring.

| Property | Data |

| IUPAC Name | 3-Hydroxy-5-methylpyridine-2-carbaldehyde |

| CAS Number | 1211523-05-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Pale yellow to light brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Predicted) | ~7.8 (Phenolic OH), ~3.5 (Pyridine N) |

| LogP (Predicted) | 1.2 – 1.6 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Structural Dynamics and Tautomerism

The 3-hydroxyl group is positioned ortho to the 2-formyl group. This proximity facilitates a stable intramolecular hydrogen bond (O-H···O=C), which locks the rotation of the aldehyde group and planarizes the molecule. This conformation is critical for its utility as a bidentate or tridentate ligand precursor, as it pre-organizes the binding site for metal coordination.

Figure 1: Structural consequences of the ortho-hydroxy/aldehyde interaction.

Synthetic Methodologies

Synthesis of 3-Hydroxy-5-methylpicolinaldehyde requires precise regiocontrol to install the aldehyde at C2 while preserving the C3 hydroxyl and C5 methyl groups. The most authoritative and scalable method involves Directed ortho-Lithiation (DoM) .

Primary Route: Directed Lithiation of Protected 3-Hydroxy-5-methylpyridine

This protocol ensures high regioselectivity for the C2 position due to the directing effect of the protected hydroxyl group.

Reagents:

-

Starting Material: 3-Hydroxy-5-methylpyridine (CAS 42732-49-0).

-

Protecting Group: Methoxymethyl ether (MOM) or Diethylcarbamate.

-

Lithiation Agent: n-Butyllithium (n-BuLi).

-

Electrophile: Dimethylformamide (DMF).

Step-by-Step Protocol:

-

Protection: React 3-hydroxy-5-methylpyridine with MOM-Cl and NaH in THF to yield 3-(methoxymethoxy)-5-methylpyridine.

-

Lithiation: Cool the protected intermediate in anhydrous THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. The MOM group directs lithiation to the C2 position (the most acidic proton adjacent to the directing group and nitrogen).

-

Formylation: Stir for 1 hour at -78°C, then quench with anhydrous DMF (1.5 equiv). Allow to warm to room temperature.

-

Hydrolysis/Deprotection: Treat the mixture with dilute HCl (2M) to hydrolyze the hemiaminal intermediate and remove the MOM group simultaneously (or use TFA/DCM if milder conditions are required).

-

Purification: Neutralize to pH 6-7, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Figure 2: Synthetic pathway via Directed ortho-Lithiation (DoM).

Chemical Reactivity and Applications[2][5][7][12][13][14][15]

Schiff Base Formation (Ligand Synthesis)

The primary application of 3-Hydroxy-5-methylpicolinaldehyde is the synthesis of tridentate O,N,S or O,N,N ligands. The condensation with thiosemicarbazides yields thiosemicarbazones, a class of compounds with potent Ribonucleotide Reductase (RNR) inhibitory activity.

Mechanism: The aldehyde carbon is activated by the electron-withdrawing pyridine nitrogen but slightly deactivated by the resonance from the 3-OH group. Acid catalysis is typically required to facilitate nucleophilic attack by the amine.

Protocol: Synthesis of Thiosemicarbazone Derivative

-

Dissolution: Dissolve 1.0 mmol of 3-Hydroxy-5-methylpicolinaldehyde in 10 mL of Ethanol.

-

Addition: Add 1.0 mmol of Thiosemicarbazide.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid or conc. HCl.

-

Reflux: Heat at 80°C for 3-5 hours. Monitor via TLC.

-

Isolation: Cool to 4°C. The Schiff base typically precipitates as a yellow crystalline solid. Filter and wash with cold ethanol.

Metal Coordination and Bioactivity

The resulting ligands coordinate metal ions (Fe²⁺, Cu²⁺, Zn²⁺) through the:

-

Pyridine Nitrogen.

-

Imine Nitrogen (from the Schiff base).[2]

-

Phenolic Oxygen (often deprotonated).

This coordination geometry is essential for Triapine-like activity , where the iron complex generates reactive oxygen species (ROS) that damage DNA and inhibit enzymes in cancer cells. The 5-methyl group adds lipophilicity, potentially enhancing membrane permeability compared to the non-methylated analog.

References

-

Vertex AI Search . (2025). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry. 3[4][5][6]

-

BLD Pharm . (2025). Product Information: 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5).[1] 7[4][8][2][6]

-

PubChem . (2025). Pyridoxal (Related Structure Analysis). National Library of Medicine. 9

-

MDPI . (2022).[4] Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes. 5[4][5]

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of new mixed-ligand schiff base complexes containing N-donor heterocyclic co-ligands: Molecular docking and pharmacophore modeling studies on the main proteases of SARS-CoV-2 virus (COVID-19 disease) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1211523-05-5|3-Hydroxy-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]

"CAS number and IUPAC name of 3-Hydroxy-5-methylpicolinaldehyde"

This guide details the chemical identity, synthesis, and application of 3-Hydroxy-5-methylpicolinaldehyde , a specialized pyridine derivative critical in the development of metallo-pharmaceuticals and vitamin B6 analogues.

Chemical Identity & Core Data

This compound is a regioisomer of pyridoxal (Vitamin B6), distinguished by the methyl group at the 5-position rather than the hydroxymethyl group. Its structural specificity makes it a high-value scaffold for designing Schiff base ligands and enzyme inhibitors.

| Parameter | Data Specification |

| CAS Number | 1211523-05-5 |

| IUPAC Name | 3-Hydroxy-5-methylpyridine-2-carbaldehyde |

| Synonyms | 3-Hydroxy-5-methylpicolinaldehyde; 5-Methyl-3-hydroxypyridine-2-carboxaldehyde |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| SMILES | CC1=CN=C(C(=C1)O)C=O[1][2] |

| Appearance | Pale yellow to off-white solid (Predicted based on analogs) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |

Synthetic Architecture

Rationale for Methodology

Direct formylation of 3-hydroxy-5-methylpyridine is challenging due to the competing nucleophilicity of the hydroxyl group and the electron-deficient nature of the pyridine ring. The most robust "field-proven" protocol utilizes Directed Ortho Metalation (DoM) .

This strategy relies on protecting the hydroxyl group with a Methoxymethyl (MOM) ether, which serves two purposes:

-

Protection: Prevents deprotonation of the phenol during lithiation.

-

Direction: The oxygen of the MOM group coordinates with lithium, directing the base to the chemically equivalent ortho position (C2 or C4). However, the ring nitrogen also exerts a directing effect (C2), making the C2 position (between N and O-MOM) the highly favored site for lithiation.

Step-by-Step Synthesis Protocol

Phase 1: Hydroxyl Protection

-

Precursor: 3-Hydroxy-5-methylpyridine (CAS 42732-49-0).

-

Reagents: Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH), DMF.

-

Protocol:

-

Suspend NaH (1.1 eq) in dry DMF at 0°C under Argon.

-

Add 3-Hydroxy-5-methylpyridine (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Add MOM-Cl (1.1 eq) slowly. Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc.

-

Product: 3-(Methoxymethoxy)-5-methylpyridine.

-

Phase 2: Directed Ortho Metalation (DoM)

-

Reagents: n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), DMF.

-

Protocol:

-

Dissolve protected pyridine in dry THF under Argon. Cool to -78°C .[3]

-

Add TMEDA (1.1 eq) followed by n-BuLi (1.1 eq) dropwise.

-

Critical Step: Stir at -78°C for 1 hour. The Li atom coordinates between the Ring N and the MOM oxygen, deprotonating C2.

-

Add dry DMF (3.0 eq) as the electrophile. Stir for 30 min at -78°C, then allow to warm to 0°C.

-

Phase 3: Deprotection & Isolation

-

Reagents: 3M HCl, NaHCO₃.

-

Protocol:

-

Quench the reaction with 3M HCl. This hydrolyzes the intermediate lithium alkoxide and simultaneously cleaves the acid-labile MOM group.

-

Stir at RT for 2 hours.

-

Neutralize carefully with NaHCO₃ to pH 6-7.

-

Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Synthesis Workflow Diagram

Caption: Directed Ortho Metalation (DoM) strategy for the regioselective synthesis of 3-Hydroxy-5-methylpicolinaldehyde.

Applications in Drug Development

A. Thiosemicarbazone Scaffolds (Anticancer)

The aldehyde moiety at C2 and the hydroxyl at C3 create a perfect chelation pocket (O-N-S tridentate coordination) when condensed with thiosemicarbazides.

-

Mechanism: These ligands bind transition metals (Fe, Cu). The resulting complexes inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

-

Advantage: The 5-methyl group increases lipophilicity compared to the parent 3-hydroxypicolinaldehyde, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.

B. Vitamin B6 Analogs

As a structural analog of Pyridoxal (which has a 5-hydroxymethyl group), this compound is used to probe enzymes dependent on Pyridoxal Phosphate (PLP). It acts as a "dead-end" inhibitor or a mechanistic probe because it lacks the 5-OH group necessary for phosphorylation into the active co-factor form.

Pharmacological Pathway Diagram

Caption: Mechanism of action for thiosemicarbazone derivatives synthesized from the target aldehyde.

Characterization & Safety

Spectroscopic Signature (Predicted)

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CH O): Singlet at ~10.0–10.2 ppm.

-

Phenol (-OH ): Broad singlet at ~10.5–11.0 ppm (exchangeable).

-

Aromatic H (C4): Doublet around 7.2–7.4 ppm.

-

Aromatic H (C6): Doublet around 8.0–8.2 ppm.

-

Methyl (-CH ₃): Singlet at ~2.3 ppm.

-

-

Mass Spectrometry: ESI+ [M+H]⁺ = 138.14 m/z.

Handling Precautions

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

References

-

PubChem Compound Summary . 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5).[1][2] National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (1992) . Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.[4] (Contextual reference for thiosemicarbazone synthesis). Available at: [Link]

-

Snieckus, V. (1990) . Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational methodology for pyridine lithiation). Available at: [Link]

Sources

- 1. 66497-42-5|3-Hydroxy-6-methylpyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1849-55-4|3-Hydroxypicolinaldehyde|BLD Pharm [bldpharm.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Hydroxy-5-methylpicolinaldehyde solubility and stability"

Technical Whitepaper: Physicochemical Profiling & Handling of 3-Hydroxy-5-methylpicolinaldehyde

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5), also known as 3-hydroxy-5-methylpyridine-2-carbaldehyde, is a critical pyridine derivative structurally analogous to Vitamin B6 (Pyridoxal). Its unique substitution pattern—featuring an ortho-hydroxy aldehyde moiety—grants it potent metal-chelating capabilities and high reactivity toward primary amines (Schiff base formation).

However, these same features render the compound susceptible to specific degradation pathways, including oxidative deformylation and hemiacetal dimerization. This guide provides a definitive technical profile to ensure the integrity of this compound in research and drug development workflows.

Physicochemical Profile

The solubility and stability of 3-Hydroxy-5-methylpicolinaldehyde are governed by its amphoteric nature. The pyridine nitrogen accepts protons, while the phenolic hydroxyl donates them, creating a pH-dependent charge landscape.

Core Identity

| Property | Specification |

| IUPAC Name | 3-Hydroxy-5-methylpyridine-2-carbaldehyde |

| CAS Number | 1211523-05-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Pale yellow to brown solid (oxidizes to dark brown) |

| pKa (Predicted) | pKa₁ ≈ 3.5 (Pyridine N); pKa₂ ≈ 7.1 (Phenolic OH) |

| LogP (Predicted) | ~1.6 (Lipophilic shift due to 5-methyl group) |

Solubility Landscape

The compound exhibits "U-shaped" solubility relative to pH. It is most soluble in acidic (cationic form) and basic (anionic form) aqueous solutions, with minimum solubility near its isoelectric point (pH 4.5–6.0).

-

High Solubility: DMSO, DMF, Methanol, Ethanol, 0.1 M HCl, 0.1 M NaOH.

-

Moderate Solubility: Acetone, Acetonitrile.

-

Low Solubility: Hexane, Toluene, Water (at neutral pH).

Speciation Diagram (Graphviz)

The following diagram illustrates the protonation states that dictate solubility behavior.

Figure 1: pH-dependent speciation of 3-Hydroxy-5-methylpicolinaldehyde. Solubility is maximized at the extremes of the pH scale.

Stability & Reactivity Mechanisms

Researchers must account for three primary instability vectors: Oxidation , Hydration , and Schiff Base Formation .

Oxidative Instability

The C-2 aldehyde group is electron-deficient due to the pyridine ring, making it susceptible to autoxidation, especially in solution.

-

Degradant: 3-Hydroxy-5-methylpicolinic acid.

-

Trigger: Exposure to atmospheric oxygen and UV light.

-

Prevention: Store under Argon/Nitrogen; protect from light.

Tautomerism & Hydration

In aqueous media, the aldehyde exists in equilibrium with its hydrate (gem-diol). Furthermore, the 3-hydroxy group can attack the aldehyde to form a hemiacetal dimer, particularly at high concentrations (>10 mg/mL).

Schiff Base Reactivity (Critical Warning)

This compound reacts rapidly with primary amines (e.g., Tris buffer, amino acids, lysine residues) to form stable Schiff bases (imines).

-

Operational Rule: NEVER dissolve this compound in Tris, Glycine, or ammonium-based buffers unless the reaction is intended. Use Phosphate, HEPES, or MOPS instead.

Experimental Protocols

These protocols are designed to be self-validating. The use of HPLC peak purity analysis ensures that degradation products do not interfere with solubility measurements.

Protocol A: Kinetic Solubility Determination (Shake-Flask)

Objective: Determine the maximum solubility in a specific solvent system.

-

Preparation: Weigh 10 mg of 3-Hydroxy-5-methylpicolinaldehyde into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Vortex for 1 minute, then incubate at 25°C with shaking (500 rpm) for 24 hours.

-

Observation:

-

If clear: Solubility > 100 mg/mL.

-

If solid remains: Proceed to step 5.

-

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Dilute the supernatant 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).

-

Inject onto HPLC (C18 column).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: Forced Degradation Study

Objective: Establish stability limits for storage and handling.

Figure 2: Forced degradation workflow to identify critical stability risks.

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, adhere to the following "Gold Standard" storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Slows oxidative kinetics and dimerization. |

| Atmosphere | Argon or Nitrogen | Prevents autoxidation to picolinic acid. |

| Container | Amber Glass Vial | Blocks UV light which catalyzes degradation. |

| Solvent for Stocks | Anhydrous DMSO | Prevents hydrate formation; stable for ~1 month at -20°C. |

| Thawing | Equilibrate to RT | Prevents condensation water from entering the vial. |

References

-

PubChem. 3-Hydroxypicolinaldehyde (Analogous Core Structure). National Library of Medicine.

-

BLD Pharm. 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5) Product Data.

-

ChemicalBook. 3-Hydroxypyridine-2-carboxaldehyde Properties.

-

IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (For Pyridine pKa extrapolation).

Computational Profiling of 3-Hydroxy-5-methylpicolinaldehyde: From Electronic Structure to Pharmacophore Modeling

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (HMPA) represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor for thiosemicarbazone-based metal chelators and Schiff base ligands with potent antineoplastic and antimicrobial profiles. Its structural uniqueness lies in the interplay between the pyridine nitrogen, the 2-formyl group, and the 3-hydroxyl substituent.

This guide provides a rigorous quantum chemical framework for characterizing HMPA. Unlike standard organic fragments, HMPA exhibits strong intramolecular hydrogen bonding (IMHB) and proton transfer potential that significantly influence its docking poses and reactivity. This document outlines a self-validating computational protocol to accurately model these features, ensuring high-fidelity integration into structure-based drug design (SBDD) pipelines.

Part 1: Computational Methodology & Strategy

To achieve experimental concordance, one cannot treat HMPA as a static rigid rotor. The choice of functional and basis set must account for weak non-covalent interactions (NCIs) and core-valence electron correlation.

The "Gold Standard" Model Chemistry

For pyridine derivatives involving IMHB, standard B3LYP often underestimates barrier heights for proton transfer. We recommend the following tiered approach:

| Component | Recommendation | Scientific Rationale |

| Functional | wB97X-D or M06-2X | These range-separated hybrid functionals include dispersion corrections (critical for π-π stacking prediction) and accurately model the kinetics of hydrogen transfer better than B3LYP. |

| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are non-negotiable for the anionic oxygen character in the hydroxyl group and the lone pair on the pyridine nitrogen. |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating free energies of solvation ( |

| Frequency | Harmonic & Anharmonic | Anharmonic corrections are required to accurately predict the redshift of the O-H stretch involved in hydrogen bonding. |

The Methyl Inductive Effect

The 5-methyl group is not merely a steric bulk; it is an electron-donating group (EDG) that destabilizes the HOMO (Highest Occupied Molecular Orbital).

-

Hypothesis: The 5-methyl substitution increases electron density at the pyridine nitrogen relative to the unsubstituted parent, potentially enhancing metal chelation affinity (

). -

Validation: Compare the calculated proton affinity (PA) of HMPA vs. 3-hydroxypicolinaldehyde.

Part 2: Structural Dynamics & Conformational Landscape

The biological activity of HMPA is dictated by its ability to switch between "closed" (IMHB) and "open" forms.

Intramolecular Hydrogen Bonding (IMHB)

The syn-conformer of HMPA forms a resonance-assisted hydrogen bond (RAHB) between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde. This forms a pseudo-six-membered ring (

-

Energy Penalty: Breaking this bond to rotate the aldehyde group (necessary for some Schiff base condensations) incurs an enthalpic penalty of approximately 8–12 kcal/mol.

-

Docking Implication: Rigid docking algorithms may fail if they lock HMPA in the low-energy syn conformation, ignoring the "open" conformer required for certain active site interactions.

Tautomerism Workflow

HMPA exists in equilibrium between the Enol-imine (dominant) and Keto-amine forms. The barrier for this proton transfer is solvent-dependent.[2]

Figure 1: Proton transfer tautomerism landscape. Note that explicit solvent molecules (green) significantly lower the transition state barrier compared to vacuum calculations.

Part 3: Electronic Profiling & Reactivity Descriptors

To predict how HMPA reacts with drug targets or synthetic reagents, we utilize Conceptual DFT descriptors.

Frontier Molecular Orbitals (FMO)

-

HOMO Location: Localized primarily on the phenol ring and the nitrogen lone pair. High energy indicates susceptibility to electrophilic attack.

-

LUMO Location: Localized on the aldehyde carbonyl and the pyridine ring. Low energy indicates susceptibility to nucleophilic attack (e.g., by amine groups during Schiff base formation).

-

Chemical Hardness (

): $ \eta \approx (E{LUMO} - E_{HOMO})/2 $. A lower hardness value for HMPA (due to conjugation) implies high reactivity and "soft" character, making it an excellent ligand for soft metals like Cu(II).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the "pharmacophore features":

-

Deep Red Region (Negative): The Carbonyl Oxygen and Pyridine Nitrogen. These are the H-bond acceptors and metal chelation sites.

-

Deep Blue Region (Positive): The Hydroxyl Proton. This is the primary H-bond donor.

-

Green Region (Neutral): The 5-Methyl group and hydrophobic backbone, responsible for van der Waals interactions with protein pockets.

Part 4: Experimental Protocols (Step-by-Step)

This section details the exact input requirements for Gaussian (or ORCA) to generate the data discussed above.

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain the global minimum structure and verify it is not a saddle point.

Gaussian Input (.gjf):

Critical Checkpoints:

-

Imaginary Frequencies: Ensure there are zero imaginary frequencies (NImag=0).

-

Spin Contamination: For singlet states,

should be 0.0. -

Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.

Protocol B: Time-Dependent DFT (TD-DFT) for UV-Vis

Objective: Predict UV-Vis absorption spectra to validate against experimental bench data.

Gaussian Input (.gjf):

-

Analysis: Look for the

transition (typically 280-320 nm) and the

Part 5: Visualization & Workflow

The following diagram illustrates the integrated workflow for profiling HMPA, moving from structure to biological prediction.

Figure 2: Computational workflow from initial geometry to pharmacophore generation.

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Grabowski, S. J. (2011). Intramolecular Hydrogen Bonding: Interactions within the Molecule.[3] Chemical Reviews, 111(7), 4497–4534. Link

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Therapeutic Horizons of Substituted Picolinaldehydes: Mechanistic Insights, Structural Optimization, and Biological Applications

Executive Summary

Substituted picolinaldehydes (pyridine-2-carboxaldehydes) represent a highly versatile class of heteroaromatic building blocks in medicinal chemistry. When condensed with appropriate amines or thiosemicarbazides, they yield Schiff bases and

Chemical Significance and Mechanistic Foundations

The core pharmacophore of picolinaldehyde derivatives derives from the tridentate (N,N,S or N,N,O) coordination pocket formed upon derivatization. This structural motif is exquisitely primed for transition metal chelation, particularly Fe(II)/Fe(III) and Cu(II).

Ribonucleotide Reductase (RNR) Inhibition

The most prominent clinical candidate derived from substituted picolinaldehydes is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)[1]. Triapine functions as a highly efficient inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the de novo synthesis of dNTPs essential for DNA replication[2].

-

Causality of Inhibition: The iron-dependent R2 subunit of RNR harbors a stable tyrosyl radical essential for catalysis. Picolinaldehyde thiosemicarbazones readily cross the cell membrane, chelate intracellular iron, and form redox-active Fe(II) complexes. These complexes react with molecular oxygen to generate reactive oxygen species (ROS) directly at the enzyme's active site, rapidly destroying the tyrosyl radical and halting DNA synthesis[1].

Topoisomerase II Inhibition and ROS Generation

Beyond RNR, picolinaldehyde derivatives inhibit Topoisomerase II

Mechanistic pathway of picolinaldehyde derivatives inducing apoptosis via RNR inhibition and ROS.

Structure-Activity Relationships (SAR)

The biological efficacy of picolinaldehydes is highly sensitive to structural modifications on both the pyridine ring and the terminal functional groups.

The "Terminal Dimethylation" Phenomenon

A critical breakthrough in thiosemicarbazone design was the discovery that "terminal dimethylation" (the lack of hydrogen atoms at the terminal nitrogen of the thiosemicarbazone backbone) increases cytotoxicity by more than 100-fold compared to unsubstituted analogs like Triapine[1][2].

-

Rationale: Stepwise N-methylation increases the lipophilicity (logP) of the molecule, enhancing cellular uptake. More importantly, terminal dimethylation shifts the intracellular target preference, highly synergizing with cellular copper depots to induce massive ROS generation and overcome acquired Triapine resistance[2].

Hybridization Strategies

To improve the therapeutic index and aqueous solubility, researchers have synthesized hybrid systems:

-

Coumarin Hybrids: Fusing coumarin to the picolinaldehyde scaffold yields compounds with potent antiproliferative activity against multidrug-resistant colorectal adenocarcinoma (COLO-320) and triple-negative breast cancer (MDA-MB-231)[4].

-

Dual Chelators: The development of DefNEtTrp , a molecule conjugating the iron chelator deferasirox (Def) with Triapine (Trp), created a dual-action ligand that induces both apoptosis and ferroptosis with sub-micromolar efficacy[5].

Quantitative Efficacy Data

The following tables summarize the biological activities of various substituted picolinaldehyde derivatives, demonstrating the impact of structural tuning and metal complexation.

Table 1: Comparative Anticancer Activity (In Vitro Cytotoxicity)

| Compound / Derivative | Target Cell Line | IC | Mechanism / Notes | Ref |

| Triapine (3-AP) | Leukemia (Jurkat) | ~1.10 | RNR Tyrosyl radical quenching. | [5] |

| DefNEtTrp (Dual Chelator) | Leukemia (Jurkat) | 0.77 | Induces apoptosis and ferroptosis. | [5] |

| Dp44mT (Dimethylated) | Solid Tumors | ~0.005 (nM range) | High Cu(II) affinity, lysosomal ROS. | [1] |

| Morph-FTSC Cu(II) Complex | Colon Carcinoma (LS174) | 13.1 – 17.5 | Pre-formed metal complex bypasses resistance. | [3] |

Table 2: Antimicrobial Activity of Picolinaldehyde Schiff Bases

| Compound Type | Pathogen | MIC Range ( | Key Structural Feature | Ref |

| Pyridine-2-carboxaldehyde Schiff Bases | E. coli, S. aureus | 4.0 – 16.0 | Electron-withdrawing groups (e.g., -NO | [6] |

| Cu(II) PCPH Complex | Candida albicans | 8.0 – 32.0 | Square pyramidal coordination geometry enhances lipophilicity. | [7] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Substituted Picolinaldehyde Thiosemicarbazones

This protocol utilizes acid-catalyzed Schiff base condensation, ensuring high yields of the E-isomer.

-

Preparation: Dissolve 2.28 mmol of the substituted picolinaldehyde (e.g., 3-amino-picolinaldehyde) in 6 mL of anhydrous ethanol in a 25 mL Schlenk tube[3].

-

Addition: Add an equimolar amount (2.28 mmol) of the desired thiosemicarbazide derivative.

-

Catalysis: Add 2-3 drops of glacial acetic acid (or ethanolic HCl) to activate the carbonyl carbon for nucleophilic attack[5].

-

Reflux: Stir the reaction mixture at 78 °C under an inert argon atmosphere overnight. A color change (typically yellow to red/purple) indicates the formation of the extended conjugated system[3].

-

Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

-

Validation: Confirm the structure via

H-NMR (look for the characteristic azomethine -CH=N- proton singlet around 8.0–8.5 ppm) and ESI-MS.

Protocol 2: In Vitro RNR Tyrosyl Radical Quenching Assay (EPR Spectroscopy)

Electron Paramagnetic Resonance (EPR) is the gold standard for directly observing the destruction of the RNR tyrosyl radical.

-

Protein Preparation: Purify recombinant mouse or human RNR R2 protein. Ensure the specific activity is validated by a baseline EPR scan showing the characteristic doublet at

[4]. -

Reaction Setup: In an EPR tube, mix 20

M of the R2 protein with 50 -

Incubation: Incubate the mixture at 37 °C for exactly 15 minutes.

-

Freezing: Rapidly freeze the sample in liquid nitrogen (77 K) to trap the radical state.

-

Measurement: Record the X-band EPR spectrum.

-

Data Analysis: Calculate the percentage of radical quenching by integrating the signal intensity of the treated sample against a vehicle-treated (DMSO) control.

Standardized workflow for the synthesis, characterization, and screening of picolinaldehydes.

Conclusion

Substituted picolinaldehydes are not merely passive scaffolds; they are active participants in the pharmacological modulation of cellular metal homeostasis. By strategically tuning the electronic and steric properties of the pyridine ring—such as integrating terminal dimethylation or synthesizing dual-chelator hybrids like DefNEtTrp—researchers can dramatically shift the biological activity from moderate cytostatic effects to potent, nanomolar tumoricidal activity. Future drug development must prioritize the synthesis of pre-formed transition metal complexes (particularly Cu(II)) to bypass cellular resistance mechanisms and maximize ROS-mediated apoptosis.

References

-

Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention Source: PMC (National Institutes of Health) URL:[Link]

-

Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity Source: MDPI URL:[Link]

-

Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance Source: MDPI URL:[Link]

-

Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids Source: RSC Publishing URL:[Link]

-

New Copper(II) Complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone and 2-Hydroxy-1-naphthaldehyde-semicarbazone: Synthesis, Characterization, DNA Binding and Antimicrobial Activity Studies Source: Asian Journal of Chemistry URL:[Link]

-

DefNEtTrp: An Iron Dual Chelator Approach for Anticancer Application Source: JACS Au - ACS Publications URL:[Link]

Sources

- 1. Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strong effect of copper( ii ) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01076D [pubs.rsc.org]

- 4. Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

Discovery and Isolation of Novel Picolinaldehyde-Derived Bioactive Scaffolds: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the picolinaldehyde (pyridine-2-carboxaldehyde) chemotype has emerged as a highly privileged scaffold. Its unique structural topology—featuring an electrophilic aldehyde functionally adjacent to a coordinating pyridine nitrogen—enables rapid diversification via combinatorial chemistry. This technical whitepaper explores the mechanistic rationale, discovery workflows, and self-validating isolation protocols required to harness novel picolinaldehyde derivatives, transitioning them from crude synthetic mixtures to isolated, high-purity lead compounds.

The Picolinaldehyde Chemotype in Medicinal Chemistry

The reactivity of picolinaldehyde derivatives is governed by the electronic and steric interplay between the pyridine ring substituents and the aldehyde group. The proximity of the pyridine nitrogen allows these molecules to act as bidentate ligands, making them exceptional precursors for bioactive metal complexes, such as antibacterial manganese(I) tricarbonyls 1.

Furthermore, the introduction of specific functional groups drastically alters the scaffold's utility:

-

Steric Modulation: Derivatives like 6-(tert-butoxy)picolinaldehyde utilize bulky groups to dictate spatial orientation during receptor binding 2.

-

Electronic Activation: Compounds such as 4-methyl-5-nitropicolinaldehyde leverage the electron-withdrawing nitro group to increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions 3.

Combinatorial discovery and isolation workflow for novel picolinaldehyde-derived scaffolds.

Mechanistic Pathways of Derivatization

The foundational reaction for generating picolinaldehyde libraries is Schiff-base condensation. This reaction is highly robust, tolerating a wide variety of building blocks, which makes it ideal for high-throughput combinatorial chemistry 1. The mechanism relies on the nucleophilic attack of a primary amine (or hydrazine) on the electrophilic carbonyl carbon, forming an unstable hemiaminal intermediate that rapidly dehydrates to yield a conjugated imine or hydrazone.

Mechanistic pathway of picolinaldehyde Schiff-base condensation for drug discovery.

Experimental Protocols: Synthesis, Isolation, and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to guarantee the purity and identity of the isolated compounds.

Protocol A: Synthesis and Isolation of 6-(tert-Butoxy)picolinaldehyde

This protocol utilizes a lithium-halogen exchange strategy to functionalize a substituted pyridine ring 2.

-

System Preparation: Flame-dry a Schlenk flask under argon. Causality: Organolithium reagents are highly pyrophoric and sensitive to moisture; strict anhydrous conditions prevent premature quenching.

-

Metal-Halogen Exchange: Dissolve 2-bromo-6-(tert-butoxy)pyridine in anhydrous THF and cool to -78°C. Dropwise add n-butyllithium (1.1 eq). Causality: The low temperature kinetically favors the exchange of the bromine atom for lithium over unwanted nucleophilic addition to the pyridine ring, stabilizing the highly reactive pyridyl-lithium intermediate.

-

Formylation: After 1 hour, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq). Causality: DMF acts as a mild, electrophilic formylating agent. It forms a stable tetrahedral intermediate that prevents double addition of the organolithium species.

-

Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a gentle proton source to hydrolyze the tetrahedral intermediate into the target aldehyde without utilizing strong acids that could cleave the sensitive tert-butoxy ether linkage. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Self-Validation: Purify via silica gel chromatography. Confirm isolation success via ¹H NMR by identifying the distinct, highly deshielded aldehyde proton singlet at approximately 10.0 ppm.

Protocol B: Combinatorial Synthesis and Isolation of Antifungal Phenylhydrazones

This methodology is optimized for the rapid generation and isolation of broad-spectrum antifungal agents 4.

-

Nucleophile Activation: Suspend substituted phenylhydrazine hydrochloride (10 mmol) in 5 mL of methanol. Add trimethylamine (54 mmol) under continuous stirring. Causality: Trimethylamine neutralizes the hydrochloride salt, liberating the free, nucleophilic hydrazine. Methanol serves as a protic solvent that facilitates the necessary proton transfers during the subsequent condensation.

-

Condensation: Dropwise add the selected picolinaldehyde derivative (10 mmol) at room temperature.

-

Precipitation-Driven Isolation: Allow the reaction to stir until a precipitate forms (typically >80% yield). Causality: The resulting phenylhydrazone product possesses a highly conjugated, planar structure that is significantly less polar than the starting materials. This causes spontaneous crystallization in methanol, driving the reaction equilibrium forward (Le Chatelier's principle) and allowing for isolation via simple vacuum filtration without the need for complex chromatography.

-

Self-Validation: Wash the isolated solid with cold methanol. Verify structural integrity and purity using High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR.

Quantitative Data: Physicochemical & Bioactivity Profiling

The successful isolation of novel compounds necessitates rigorous profiling. The tables below summarize the physicochemical parameters and bioactivity metrics of key picolinaldehyde derivatives discovered through recent high-throughput campaigns.

Table 1: Physicochemical Properties of Key Picolinaldehyde Scaffolds

| Compound Name | Molecular Formula | MW ( g/mol ) | Key Structural Feature | Primary Synthetic Utility |

| 6-(tert-Butoxy)picolinaldehyde | C₁₀H₁₃NO₂ | 179.22 | Bulky tert-butoxy group | Sterically hindered intermediate |

| 4-Methyl-5-nitropicolinaldehyde | C₇H₆N₂O₃ | 166.14 | Electron-withdrawing NO₂ | Activated electrophile |

| Picolinaldehyde 4-fluorophenylhydrazone | C₁₂H₁₀FN₃ | 215.23 | Fluorinated conjugated system | Lipophilic bioactive scaffold |

| pyr-2PCA Tag | C₂₆H₂₇N₃O | 397.52 | Pyrene-conjugated piperazine | Matrix-free LALDI-MS ionization |

Table 2: Bioactivity Profiling of Isolated Derivatives

| Compound Class | Target Organism / Application | Key Bioactivity Metric | Mechanism of Action |

| Manganese(I) Tricarbonyl Complexes | Gram-positive bacteria (MRSA) | Broad-spectrum inhibition | Metalloantibiotic cellular disruption |

| 4-Fluorophenylhydrazones | Phytopathogenic fungi (11 strains) | EC₅₀: 0.870–3.26 μg/mL | Broad-spectrum fungicidal activity |

| Pyr-2PCA Derivatives | Analytical Chemistry (LALDI-MS) | High signal-to-noise ratio | π-electron system energy transfer |

Conclusion

The discovery and isolation of novel picolinaldehyde compounds represent a critical frontier in drug development. By understanding the intrinsic electronic properties of the pyridine-2-carboxaldehyde core, researchers can rationally design combinatorial libraries that yield highly active metalloantibiotics and potent fungicidal agents. Furthermore, the integration of these scaffolds into analytical technologies—such as pyrene-conjugated LALDI-MS tags 5—demonstrates the versatility of the chemotype beyond traditional therapeutics. Adherence to causality-driven, self-validating isolation protocols ensures that these discoveries translate reliably from the bench to advanced biological testing.

References

-

Discovery of Antibacterial Manganese(I) Tricarbonyl Complexes through Combinatorial Chemistry , ChemRxiv.[Link]

-

Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity , Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS , PMC (NIH).[Link]

Sources

Methodological & Application

Application Note: 3-Hydroxy-5-methylpicolinaldehyde in Medicinal Chemistry

Title: Strategic Utilization of 3-Hydroxy-5-methylpicolinaldehyde in the Design of Ribonucleotide Reductase Inhibitors and Metallo-Therapeutics

Abstract

This application note details the medicinal chemistry utility of 3-Hydroxy-5-methylpicolinaldehyde (3-H-5-MPA) , a privileged pyridine scaffold. Distinct from its Vitamin B6 (pyridoxal) isomers, this 2-formyl-3-hydroxy motif serves as a critical pharmacophore for developing tridentate metal chelators, specifically

Molecule Profile & Chemical Logic

Structural Significance

3-Hydroxy-5-methylpicolinaldehyde is defined by three functional handles that dictate its reactivity and biological interaction:

-

C2-Formyl Group (Aldehyde): The electrophilic center for Schiff base condensation (imination). Positioned adjacent to the pyridine nitrogen, it facilitates the formation of N,N-bidentate or O,N,N-tridentate ligand systems.

-

C3-Hydroxyl Group: A crucial auxiliary donor. In metal complexes, it can deprotonate to form a stable 5-membered chelate ring with the metal, or participate in intramolecular hydrogen bonding (O-H···N) that stabilizes the ligand conformation.

-

C5-Methyl Group: A lipophilic modulator. Unlike the hydroxymethyl group of pyridoxal, the C5-methyl increases the LogP (lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing metabolic instability.

Tautomerism & Stability

The 3-hydroxy-2-formylpyridine motif exists in equilibrium between the enol-imine and keto-enamine forms, though the aromatic pyridine form dominates.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation to the carboxylic acid (3-hydroxy-5-methylpicolinic acid).

Application I: Synthesis of Antiproliferative Thiosemicarbazones

Rationale

The most impactful application of 3-H-5-MPA is the synthesis of thiosemicarbazones (TSCs), structurally related to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) . Replacing the 3-amino group of Triapine with a 3-hydroxyl group alters the metal coordination geometry and redox potential, potentially overcoming resistance mechanisms associated with multidrug resistance proteins (MDR1).

Protocol: Condensation Synthesis

Objective: Synthesize 3-hydroxy-5-methylpyridine-2-carboxaldehyde thiosemicarbazone.

Materials:

-

3-Hydroxy-5-methylpicolinaldehyde (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 3-H-5-MPA in 10 mL of absolute EtOH in a round-bottom flask. Ensure complete dissolution (gentle heating to 40°C if necessary).

-

Addition: Add 1.0 mmol of thiosemicarbazide to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

) should disappear, replaced by a lower -

Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C. A yellow/orange precipitate should form.

-

Filtration: Filter the solid under vacuum. Wash with cold EtOH (

mL) followed by diethyl ether ( -

Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 75–85%. Characterization:

-

H NMR (DMSO-d

Application II: Metallodrug Formulation (Iron & Copper Complexes)

Rationale

The biological activity of 3-H-5-MPA derivatives is "activated" upon binding to transition metals.

-

Iron (Fe): The ligand strips iron from the intracellular labile iron pool (LIP) or binds iron from transferrin. The resulting Fe-complex generates Reactive Oxygen Species (ROS) via Fenton chemistry, damaging DNA and inhibiting RNR.

-

Copper (Cu): Cu(II) complexes often exhibit higher cytotoxicity than the free ligand, acting as proteasome inhibitors or DNA intercalators.

Protocol: Synthesis of Fe(III) and Cu(II) Complexes

Objective: Create a [M(L)

Materials:

-

Ligand (Synthesized in App I) (2.0 eq for bis-ligand complex)

-

Metal Salt: FeCl

·6H -

Base: Triethylamine (TEA) (1.0 eq, to deprotonate the phenol if neutral complex is desired)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve 0.2 mmol of the thiosemicarbazone ligand in 5 mL hot EtOH.

-

Metal Addition: Dissolve 0.1 mmol of metal salt in 2 mL EtOH. Add this dropwise to the hot ligand solution.

-

Observation: Immediate color change (Dark green/brown for Cu; Black/Dark Red for Fe).

-

-

Reflux: Reflux for 1 hour.

-

Precipitation: If precipitate does not form immediately upon cooling, reduce volume by rotary evaporation to ~3 mL and let stand at 4°C.

-

Isolation: Filter the dark solid, wash with cold EtOH and Ether.

Mechanism of Action & Signaling Pathways

The anticancer potency of 3-H-5-MPA derivatives relies on Redox Cycling and Iron Depletion .

Ribonucleotide Reductase (RNR) Inhibition

RNR requires a tyrosyl radical (stabilized by a di-iron center) to convert ribonucleotides to deoxyribonucleotides (dNTPs).

-

The 3-H-5-MPA ligand enters the cell.

-

It chelates intracellular Iron(II).

-

The Fe(II)-complex reacts with Oxygen to form Superoxide (

). -

The redox cycling destroys the RNR tyrosyl radical, halting DNA synthesis (S-phase arrest).

Visualization: Mechanism of Action

Caption: Pathway illustrating the iron chelation mechanism of 3-H-5-MPA derivatives leading to RNR inhibition and S-phase arrest.

Comparative Data Analysis

The following table summarizes the expected structure-activity relationship (SAR) data for 3-H-5-MPA derivatives compared to standard chelators.

| Compound Class | Chelation Mode | LogP (Lipophilicity) | RNR Inhibition Potency | Primary Target |

| 3-H-5-MPA TSC | O, N, S (Tridentate) | High (due to 5-Me) | High ( | RNR (R2 subunit) |

| Triapine (3-NH2) | N, N, S (Tridentate) | Moderate | High ( | RNR (R2 subunit) |

| Pyridoxal TSC | O, N, S | Low (Hydrophilic) | Moderate | B6 Enzymes / RNR |

| Deferoxamine | Hexadentate | Very Low | Low (Slow kinetics) | General Iron Scavenging |

Note: The 3-OH group allows for anionic coordination (O-) upon deprotonation, stabilizing Fe(III) states more effectively than the neutral 3-NH2 group of Triapine.

Critical Quality Attributes (CQA) & Troubleshooting

-

Solubility Issues: The 5-methyl group increases lipophilicity. If the final ligand is insoluble in cell culture media, dissolve in 100% DMSO first (stock 10 mM), then dilute. Ensure final DMSO concentration is

. -

Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Prepare fresh stocks for biological assays.

-

Fluorescence: Many pyridine-3-ol derivatives are fluorescent. This property can be exploited for cellular tracking using confocal microscopy (Excitation ~340-360 nm, Emission ~400-450 nm).

References

-

Richardson, D. R., et al. (2009). "Di-2-pyridylketone thiosemicarbazones: The first example of a new class of iron chelators." Journal of Medicinal Chemistry. Link

-

Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews. Link

-

Easmon, J., et al. (2001). "Synthesis and antitumor activity of 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazones." European Journal of Medicinal Chemistry. Link

-

Shao, J., et al. (2006). "Iron-binding chelators: A new class of anti-tumor agents." Current Medicinal Chemistry. Link

-

Popiolek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

Sources

Application Note: Schiff Bases of 3-Hydroxy-5-methylpicolinaldehyde

This Application Note and Protocol guide details the synthesis, characterization, and application of Schiff bases derived from 3-Hydroxy-5-methylpicolinaldehyde .

Introduction & Chemical Basis

3-Hydroxy-5-methylpicolinaldehyde is a pyridine-based scaffold structurally related to Vitamin B6 (pyridoxal), distinguishing itself by the aldehyde position (C2 vs. C4 in pyridoxal) and the absence of the hydroxymethyl group. This specific isomer offers unique coordination geometry:

-

N,N,O Donor Set: The proximity of the pyridine nitrogen (N1), the aldehyde-derived imine nitrogen, and the adjacent hydroxyl group (C3-OH) creates a "pincer-like" tridentate pocket ideal for transition metal coordination (Cu, Ni, Zn, Co).

-

Tautomeric Versatility: The 3-hydroxy group facilitates intramolecular hydrogen bonding with the imine nitrogen (O-H···N), stabilizing the enol-imine form over the keto-amine tautomer in non-polar solvents, which is critical for fluorescence properties (ESIPT mechanisms).

-

Steric Modulation: The 5-methyl group provides mild steric bulk and electron-donating character, modulating the lipophilicity and electronic density of the pyridine ring without interfering with the primary coordination sphere.

Synthesis Protocols

Two methodologies are presented: Method A (Standard Reflux) for high-purity crystalline products, and Method B (Microwave-Assisted) for rapid library generation.

Reagents & Materials

-

Precursor: 3-Hydroxy-5-methylpicolinaldehyde (Note: If commercial availability is limited, this can be synthesized via Reimer-Tiemann formylation of 3-hydroxy-5-methylpyridine).

-

Amines: Primary amines (e.g., aniline derivatives, ethylenediamine, amino acids).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

Method A: Standard Thermal Condensation (Reflux)

Best for: Bulk synthesis, obtaining single crystals.

-

Preparation: Dissolve 1.0 mmol of 3-Hydroxy-5-methylpicolinaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol (or 0.5 mmol for diamines) of the target primary amine dropwise.

-

Catalysis: Add 2–3 drops of glacial acetic acid. (The 3-OH group is weakly acidic, but AcOH ensures protonation of the leaving group).

-

Reaction: Reflux the mixture at 78°C for 3–6 hours . Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The disappearance of the aldehyde spot (

) indicates completion. -

Isolation:

-

Cool slowly to room temperature, then to 4°C.

-

Precipitate formation is usually observed. Filter the solid under vacuum.

-

Wash with cold ethanol (2 x 3 mL) and diethyl ether (2 x 5 mL).

-

-

Purification: Recrystallize from hot ethanol/acetonitrile (1:1 v/v) if necessary.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, difficult amines.

-

Mixing: In a microwave-safe vial, combine 1.0 mmol aldehyde and 1.0 mmol amine with 2 mL of ethanol.

-

Irradiation: Irradiate at 300 W, 80°C for 5–10 minutes .

-

Work-up: Pour the hot reaction mixture into crushed ice. Filter the resulting precipitate immediately.

Reaction Mechanism & Visualization

The formation follows a nucleophilic addition-elimination pathway. The 3-hydroxy group plays a dual role: it can hydrogen-bond with the aldehyde oxygen (activating it) and later stabilize the final imine.

Caption: Mechanistic pathway for Schiff base condensation. The red dashed line indicates the stabilizing intramolecular hydrogen bond characteristic of 3-hydroxypicolinaldehyde derivatives.

Characterization Guide

To validate the structure, researchers must confirm the loss of the carbonyl group and the formation of the azomethine linkage.

| Technique | Key Feature to Observe | Expected Value/Signal |

| FT-IR | Azomethine (C=N) | Strong band at 1600–1630 cm⁻¹ |

| Phenolic O-H | Broad band at 3300–3450 cm⁻¹ (often weak due to H-bonding) | |

| Absence of C=O | Disappearance of aldehyde peak at ~1680 cm⁻¹ | |

| ¹H NMR | Imine Proton (-CH=N-) | Singlet at 8.4 – 8.9 ppm |

| Phenolic -OH | Broad singlet at 10.0 – 13.0 ppm (D₂O exchangeable) | |

| Methyl Group (-CH₃) | Singlet at ~2.3 ppm | |

| UV-Vis | 280–320 nm | |

| 350–400 nm (Sensitive to metal chelation) |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Method A (Standard Reflux).

Applications & Troubleshooting

Key Applications

-

Metallodrug Development: The tridentate nature allows the formation of stable complexes with Cu(II) and Pt(II), which are often investigated for DNA intercalation and anticancer activity.

-

Fluorescence Sensing: Schiff bases of this class often exhibit "Turn-On" fluorescence upon binding diamagnetic ions like Zn²⁺ or Al³⁺, due to the inhibition of C=N isomerization and ESIPT.

-

Catalysis: Mn(III) and Co(II) complexes of these ligands are effective catalysts for the oxidation of alkenes and alcohols.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in hot EtOH. | Concentrate solvent by 50% (Rotavap) and add cold hexane or diethyl ether to induce crystallization. |

| Oily Product | Incomplete dehydration or impurities. | Triturate the oil with cold ether/pentane. If persistent, recrystallize from acetonitrile. |

| Low Yield | Hydrolysis of imine (Reversible reaction). | Ensure absolute ethanol is used. Add molecular sieves (3Å) to the reaction to trap water. |

| Aldehyde Peak Remains | Incomplete reaction. | Increase reflux time or use microwave irradiation (Method B). |

References

-

Garnovskii, A. D., et al. (1993). Azomethine Metal Complexes. Coordination Chemistry Reviews.

-

Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128.

-

Keypour, H., et al. (2018). Synthesis and characterization of new macrocyclic Schiff base ligands derived from 2,6-diaminopyridine. Journal of Molecular Structure.

-

Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.

-

Qin, W., et al. (2013). A highly selective and sensitive fluorescent sensor for Al3+ based on a Schiff base derivative. Tetrahedron Letters.

"3-Hydroxy-5-methylpicolinaldehyde as a precursor for heterocyclic compounds"

Application Note: 3-Hydroxy-5-methylpicolinaldehyde as a Precursor for Heterocyclic Compounds

Executive Summary & Chemical Profile

3-Hydroxy-5-methylpicolinaldehyde (3-OH-5-Me-2-CHO) is a highly specialized pyridine derivative that serves as a "privileged scaffold" in medicinal chemistry. Unlike its simpler analog 3-hydroxypicolinaldehyde, the inclusion of the 5-methyl group introduces specific steric and lipophilic properties that modulate the pharmacokinetics of derived drugs without disrupting the core electronic features required for chelation or condensation.

Structurally, it possesses three reactive handles:

-

C2-Formyl group (-CHO): A highly reactive electrophile for condensation reactions (Schiff bases, imidazoles).

-

C3-Hydroxyl group (-OH): Provides an intramolecular hydrogen bond donor/acceptor site, crucial for stabilizing metal complexes (N,O-chelation) and influencing the pKa of the pyridine nitrogen.

-

C5-Methyl group (-CH3): Enhances lipophilicity (

) and metabolic stability by blocking the C5 position from oxidative metabolism.

Key Applications:

-

Anticancer Agents: Precursor for thiosemicarbazones (Ribonucleotide Reductase inhibitors).

-

Neuroprotective Ligands: Synthesis of blood-brain barrier (BBB) permeable metal chelators.

-

Fluorescent Probes: Building block for push-pull fluorophores utilizing the 3-hydroxy-pyridine motif.

Synthetic Pathways & Mechanistic Insights

The utility of 3-hydroxy-5-methylpicolinaldehyde lies in its ability to undergo condensation-cyclization cascades. Below are the two primary heterocyclic scaffolds derived from this precursor.

Pathway A: Thiosemicarbazone Formation (N,N,S-Pincer Ligands)

This is the most common application. The aldehyde condenses with thiosemicarbazides to form tridentate ligands. These compounds coordinate transition metals (Fe, Cu, Zn) with high affinity, disrupting cellular iron homeostasis in cancer cells.

Pathway B: Fused Heterocycle Formation (Imidazopyridines/Benzothiazoles)

Reaction with bi-nucleophiles (e.g., 2-aminothiophenol, diamines) yields fused ring systems. The 3-hydroxyl group often participates in "directed" catalysis or subsequent tautomerization, stabilizing the heteroaromatic product.

Figure 1: Divergent synthetic pathways from 3-hydroxy-5-methylpicolinaldehyde yielding bioactive scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-5-methylpicolinaldehyde Thiosemicarbazone

Application: Synthesis of Ribonucleotide Reductase Inhibitors (Triapine Analogs).

Reagents:

-

3-Hydroxy-5-methylpicolinaldehyde (1.0 eq, 5 mmol, ~685 mg)

-

Thiosemicarbazide (1.0 eq, 5 mmol, 455 mg)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 3-hydroxy-5-methylpicolinaldehyde in 15 mL of ethanol. The solution may appear pale yellow.

-

Addition: Add thiosemicarbazide as a solid, followed by the remaining 5 mL of ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours.

-

Checkpoint: The reaction usually precipitates a yellow/orange solid within the first hour.

-

-

Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (

) should disappear. -

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[1][2]

Expected Yield: 85–92%

Characterization:

Protocol 2: Synthesis of 2-(3-Hydroxy-5-methylpyridin-2-yl)benzothiazole

Application: Synthesis of highly fluorescent, rigid heteroaromatic systems.

Reagents:

-

3-Hydroxy-5-methylpicolinaldehyde (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Sodium Metabisulfite (Na

S -

DMF (Dimethylformamide) (10 mL/mmol)

Procedure:

-

Mixing: In a heavy-walled pressure vial or RBF, dissolve the aldehyde and 2-aminothiophenol in DMF.

-

Oxidant Addition: Add Sodium Metabisulfite.

-

Note: While air oxidation works, Na

S

-

-

Heating: Heat the mixture to 120°C for 6 hours.

-

Quench: Pour the reaction mixture into crushed ice (approx. 5x reaction volume). Stir vigorously for 20 minutes.

-

Extraction: If a solid forms, filter it. If an oil forms, extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography is usually required.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Observation: The product is often highly fluorescent under UV (365 nm) on the TLC plate.

-

Analytical Data Summary

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white powder | Oxidizes slowly in air to carboxylic acid. |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water and hexane. |

| Melting Point | 95–98°C (approx.) | Varies with purity; sharp mp indicates high purity. |

| Stability | Store at -20°C under Argon | Aldehyde is prone to oxidation; 3-OH group is acidic. |

| TLC Detection | UV Active, FeCl | FeCl |

References

-

Thiosemicarbazone Synthesis & Activity

-

Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667-3671. Link

- Context: Establishes the protocol for methyl-substituted hydroxypicolinaldehyde thiosemicarbazones.

-

- Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against L1210 leukemia cells." Journal of Medicinal Chemistry, 22(7), 855-862.

-

Chemical Structure & Availability

-

PubChem Compound Summary for CID 2737332 (3-Hydroxypicolinaldehyde - Parent Analog). Link

- Context: Provides physicochemical baseline d

-

- Metal Complexation (General): Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood, 86(11), 4295-4306. Context: Mechanistic insight into the N,O,S coordination geometry relevant to this precursor.

Sources

Application Note: Protocol for the Synthesis of 3-Hydroxy-5-methylpicolinaldehyde Derivatives

Abstract & Strategic Overview

The scaffold 3-hydroxy-5-methylpicolinaldehyde (3-hydroxy-5-methylpyridine-2-carbaldehyde) represents a critical pharmacophore in medicinal chemistry, structurally related to the Vitamin B6 family (pyridoxal). Unlike pyridoxal (which bears a 4-formyl group), this 2-formyl isomer offers unique metal-chelating properties and electronic distributions, making it a valuable precursor for Schiff base ligands, thiosemicarbazone anticancer agents, and enzyme inhibitors.

This protocol details a robust, field-proven synthetic route starting from 2,5-dimethyl-3-hydroxypyridine (3-hydroxy-2,5-lutidine) . The strategy hinges on the regioselective Riley oxidation of the activated 2-methyl group over the 5-methyl group, utilizing the electronic activation provided by the ring nitrogen. We provide a complete workflow from protection to derivatization, ensuring high purity and reproducibility.

Key Mechanistic Insight

The success of this synthesis relies on the acidity differentiation between the

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three logical phases to maximize yield and handle the inherent reactivity of the aldehyde.

Figure 1: Retrosynthetic logic flow. The pathway prioritizes O-protection to prevent selenium complexation with the phenol.

Detailed Experimental Protocols

Phase 1: Protection of the 3-Hydroxyl Group

Objective: To prevent oxidative degradation of the phenol and improve solubility in organic solvents.

Reagents:

-

2,5-Dimethyl-3-hydroxypyridine (10.0 g, 81.2 mmol)

-

Benzyl bromide (15.3 g, 89.3 mmol, 1.1 eq)

-

Potassium carbonate (

, anhydrous) (22.4 g, 162.4 mmol, 2.0 eq) -

DMF (Dimethylformamide) (100 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-hydroxypyridine in DMF.

-

Addition: Add

in one portion. The suspension will turn slightly yellow. Add benzyl bromide dropwise over 15 minutes at room temperature. -

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by the benzyl ether ( -

Workup: Pour the reaction mixture into 500 mL of ice-water. A white precipitate should form.

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexane/EtOAc).

-

Yield Target: 85-90%

-

Product:3-(Benzyloxy)-2,5-dimethylpyridine

-